molecular formula C7H2ClF2NS B2570812 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene CAS No. 1318938-19-0

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene

Cat. No.: B2570812
CAS No.: 1318938-19-0
M. Wt: 205.61
InChI Key: SZNMZBGPFVULMW-UHFFFAOYSA-N
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Description

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene is a synthetic aromatic isothiocyanate with the CAS Registry Number 1318938-19-0 . It has a molecular formula of C7H2ClF2NS and a molecular weight of 205.61 . The compound is identified by the SMILES string S=C=NC1=C(F)C=C(F)C=C1Cl and is assigned the MDL number MFCD24367401 . As an aryl isothiocyanate, this compound is a versatile building block in organic synthesis and medicinal chemistry research. The reactive isothiocyanate (N=C=S) group allows it to serve as a key intermediate for the synthesis of various derivatives, particularly through nucleophilic addition reactions to form thiourea-based structures . Isothiocyanates are widely investigated for their potential biological activities, and this chloro- and fluoro-substituted analog may be of interest in the development of protein kinase inhibitors . Specific research indicates that structurally similar halogenated benzene isothiocyanates are utilized as key intermediates in the synthesis of substituted aminopurine compounds, which are explored for their therapeutic potential in diseases such as melanoma . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling information. The compound is classified with the GHS Signal Word "Danger" and carries hazard statements including H330 (Fatal if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H315-H319 (Causes skin irritation and serious eye irritation), among others .

Properties

IUPAC Name

1-chloro-3,5-difluoro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNMZBGPFVULMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

1-chloro-3,5-difluoro-2-aminobenzene+thiophosgeneThis compound+HCl\text{1-chloro-3,5-difluoro-2-aminobenzene} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 1-chloro-3,5-difluoro-2-aminobenzene+thiophosgene→this compound+HCl

This method is preferred due to its efficiency and the relatively high yield of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds The isothiocyanate group is highly reactive and can form adducts with various biological molecules, including proteins and enzymes

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 1-chloro-3,5-difluoro-2-isothiocyanatobenzene and analogous compounds from the evidence:

Compound Name CAS Molecular Formula Substituents Boiling Point (°C) Density (g/mL)
This compound Not provided C₇H₂ClF₂NS Cl (1), F (3,5), -NCS (2) N/A N/A
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene 46495-66-3 C₇ClF₃N₂O₂ Cl (1), F (2,3,5), -NCO (4,6) N/A N/A
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate 480438-93-5 C₈H₅Cl₂FO Cl (3,5), -OCH₂CF₃ (4), -NCO (1) 230–231 1.393
1-Chloro-2-fluoro-3-isocyanatobenzene 69922-25-4 C₇H₂ClFNO Cl (1), F (2), -NCO (3) N/A N/A

Notes:

  • Substituent Effects: The target compound’s combination of two fluorines and a single isothiocyanate group distinguishes it from diisocyanates (e.g., 46495-66-3) and ether-linked derivatives (e.g., 480438-93-5).
  • Halogen Positioning : Fluorine at positions 3 and 5 creates a para-directing effect, contrasting with meta-substituted analogs like 69922-25-4. Chlorine at position 1 may sterically hinder ortho-substitution reactions .

Reactivity and Stability Trends

  • Electrophilic Reactivity: The electron-withdrawing nature of fluorine and chlorine deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-halogenated analogs. However, the isothiocyanate group’s electron-deficient carbon may facilitate reactions with amines or thiols, a trait shared with isocyanate derivatives .
  • Thermal Stability : Compounds like 480438-93-5 exhibit high boiling points (~230°C), attributed to strong intermolecular dipole-dipole interactions from polar substituents. The target compound’s lack of bulky ether groups (e.g., -OCH₂CF₃) may lower its boiling point relative to 480438-93-5 .

Biological Activity

1-Chloro-3,5-difluoro-2-isothiocyanatobenzene (C7H2ClF2NS) is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. This compound is derived from benzene, where specific hydrogen atoms are replaced by chlorine, fluorine, and isothiocyanate groups. Its unique structure contributes to its biological activity, making it a subject of interest in various research domains.

The synthesis of this compound typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene under controlled conditions. The reaction can be summarized as follows:

1 chloro 3 5 difluoro 2 aminobenzene+thiophosgene1 Chloro 3 5 difluoro 2 isothiocyanatobenzene+HCl\text{1 chloro 3 5 difluoro 2 aminobenzene}+\text{thiophosgene}\rightarrow \text{1 Chloro 3 5 difluoro 2 isothiocyanatobenzene}+\text{HCl}

This method is favored for its efficiency and high yield of the desired product .

The biological activity of this compound is primarily attributed to its isothiocyanate group, which exhibits high reactivity towards nucleophiles. This reactivity allows the compound to form covalent bonds with various biological molecules, including proteins and enzymes. The mechanism includes:

  • Nucleophilic Substitution : The isothiocyanate group can be replaced by other nucleophiles.
  • Formation of Adducts : Interaction with biological targets leads to the formation of adducts that can modulate enzyme activity or protein function .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For instance, compounds with similar isothiocyanate functionalities have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This inhibition could lead to therapeutic applications in treating conditions where these enzymes play a critical role .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Study on TGR5 Agonist Activity : A study evaluated the agonistic effects of structurally similar compounds on G-protein-coupled receptors (TGR5). Results indicated that modifications in the molecular structure significantly influenced potency and efficacy .
    CompoundEC50 (nM)Remarks
    Compound 135Moderate activity on TGR5
    Compound 20.8High potency on murine receptor
  • Antimicrobial Screening : Another investigation assessed the antimicrobial potential of various isothiocyanate derivatives against resistant bacterial strains. The study found that certain substitutions enhanced activity against Acinetobacter baumannii, demonstrating the importance of molecular structure in biological efficacy .

Comparative Analysis

When compared to other isothiocyanates such as phenyl isothiocyanate and methyl isothiocyanate, this compound shows enhanced reactivity due to the presence of both chlorine and fluorine atoms. This distinct combination not only affects its chemical properties but also its biological interactions.

CompoundStructure FeaturesBiological Activity
This compoundCl and F substitutionsAntimicrobial potential
Phenyl IsothiocyanateSimple phenyl groupModerate antimicrobial effects
Methyl IsothiocyanateMethyl groupLower reactivity

Q & A

Basic: What are the optimal synthetic routes for preparing 1-chloro-3,5-difluoro-2-isothiocyanatobenzene, and how can purity be ensured?

Methodological Answer:
A common approach involves sequential halogenation and functionalization of a benzene derivative. First, chlorination and fluorination at the 1,3,5-positions can be achieved via electrophilic aromatic substitution using Cl₂ and F₂ under controlled conditions (e.g., Lewis acid catalysts like AlCl₃). The isothiocyanate (-NCS) group is introduced at the 2-position via thiophosgene (CSCl₂) or thiourea derivatives reacting with a pre-functionalized amine intermediate.
Purity Assurance:

  • Use HPLC or GC-MS to monitor reaction progress and intermediate purity .
  • Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves final purity. Reference standards from NIST or PubChem can validate spectral data (NMR, IR) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent-induced chemical shifts. The deshielding effect of electronegative groups (Cl, F) aids in positional identification .
  • IR Spectroscopy: Confirm the -NCS group via stretching vibrations (~2050–2150 cm⁻¹ for C≡N-S) .
  • Mass Spectrometry (EI-MS): Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or F) validate the molecular formula .
    Cross-Validation: Compare data with computational predictions (DFT calculations) or NIST databases to resolve ambiguities .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in amber glass vials at –20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the -NCS group .
  • Decomposition Risks: Monitor for color changes (yellow to brown indicates degradation). Avoid prolonged exposure to moisture or light .
  • Safety Protocols: Use fume hoods, nitrile gloves, and PPE. Dispose via certified hazardous waste services compliant with EPA/ECHA guidelines .

Advanced: What mechanistic insights explain the reactivity of the isothiocyanate group in nucleophilic substitution reactions?

Methodological Answer:
The -NCS group acts as an electrophile due to the electron-deficient carbon adjacent to sulfur. In reactions with amines or thiols:

  • Kinetics: Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing transition states.
  • Stereoelectronic Effects: Fluorine substituents at 3,5-positions enhance electrophilicity via inductive withdrawal, as shown in DFT studies of analogous difluorobenzoyl chlorides .
    Contradictions in Data: Conflicting reports on regioselectivity may arise from solvent polarity or competing pathways (e.g., thiourea vs. thioamide formation). Resolve via kinetic isotope effects or isotopic labeling .

Advanced: How can computational modeling predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) and Fukui indices for reactive sites .
  • Solvent Effects: Use COSMO-RS to model solvation free energies and predict solubility in common solvents (e.g., DCM, THF) .
  • Validation: Compare computed IR/NMR spectra with experimental data from NIST or PubChem to refine parameters .

Advanced: What strategies mitigate competing side reactions during the synthesis of heterocycles using this compound?

Methodological Answer:

  • Temperature Control: Lower reaction temperatures (–10°C to 0°C) suppress polymerization of reactive intermediates (e.g., thioureas) .
  • Catalyst Screening: Use Pd-catalyzed cross-coupling to direct coupling reactions (e.g., Suzuki-Miyaura) while minimizing undesired cyclization .
  • Byproduct Analysis: Employ LC-MS/MS to identify side products (e.g., dimerization via -NCS groups) and adjust stoichiometry .

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